N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The presence of bromine, methyl, and trifluoroacetamide groups in the structure makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often include the use of specific reagents and solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(6-Bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide can be compared with other similar compounds, such as:
6-Bromo-7-methylimidazo[1,2-a]pyridine: This compound lacks the trifluoroacetamide group, which may result in different reactivity and applications.
2-Methylimidazo[1,2-a]pyridine: The absence of the bromine and trifluoroacetamide groups makes this compound less versatile in certain reactions.
3-Bromoimidazo[1,2-a]pyridine:
Properties
IUPAC Name |
N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3N3O/c1-5-2-8-15-7(4-17(8)3-6(5)11)16-9(18)10(12,13)14/h2-4H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBOUFFKEQEZFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144744 | |
Record name | Acetamide, N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006278-09-5 | |
Record name | Acetamide, N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006278-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-(6-bromo-7-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801144744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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